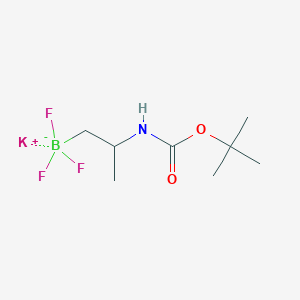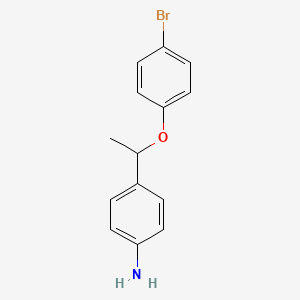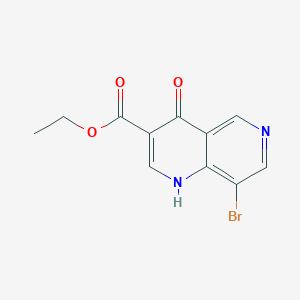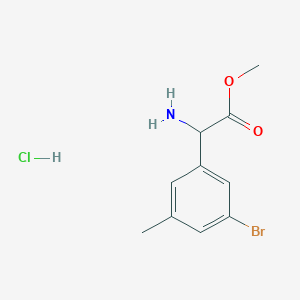
Methyl2-amino-2-(3-bromo-5-methylphenyl)acetatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate hydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of a bromine atom and a methyl group on a phenyl ring, which is further connected to an amino acid ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate hydrochloride typically involves the following steps:
Bromination: The starting material, 3-methylphenylacetic acid, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position on the aromatic ring.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.
Esterification: The resulting amino acid is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
In an industrial setting, the production of Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate hydrochloride may involve continuous flow processes to optimize yield and purity. Automation and precise control of reaction conditions such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the bromine atom can yield the corresponding dehalogenated product.
Substitution: The bromine atom can be substituted by various nucleophiles, such as hydroxide, alkoxide, or amine groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as sodium hydroxide or amines in polar solvents like ethanol or water.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dehalogenated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate hydrochloride serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s structural features make it a potential candidate for biological studies, particularly in the development of enzyme inhibitors or receptor modulators. Its ability to interact with biological macromolecules can be explored for therapeutic applications.
Medicine
In medicinal chemistry, this compound can be investigated for its pharmacological properties. Its derivatives may exhibit activity against various diseases, including cancer, bacterial infections, and neurological disorders.
Industry
In the material science industry, Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate hydrochloride can be used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Mecanismo De Acción
The mechanism by which Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate hydrochloride exerts its effects depends on its interaction with molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains. The presence of the bromine atom and the amino group can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-amino-2-(3-chloro-5-methylphenyl)acetate hydrochloride: Similar structure but with a chlorine atom instead of bromine.
Methyl 2-amino-2-(3-bromo-5-ethylphenyl)acetate hydrochloride: Similar structure but with an ethyl group instead of a methyl group.
Methyl 2-amino-2-(3-bromo-5-methoxyphenyl)acetate hydrochloride: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate hydrochloride is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can result in distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.
This detailed overview provides a comprehensive understanding of Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate hydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C10H13BrClNO2 |
|---|---|
Peso molecular |
294.57 g/mol |
Nombre IUPAC |
methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate;hydrochloride |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-6-3-7(5-8(11)4-6)9(12)10(13)14-2;/h3-5,9H,12H2,1-2H3;1H |
Clave InChI |
IOZNAFQTOPNVIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)Br)C(C(=O)OC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


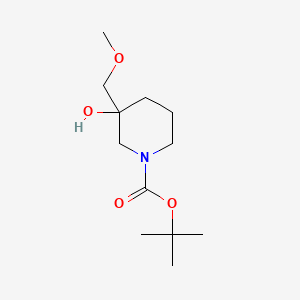
![N-methyl-N-[(1,3-thiazol-2-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13515500.png)
![[1,2,4]Triazolo[4,3-a]pyrimidine-6-carboxylic acid, 5-amino-, ethyl ester](/img/structure/B13515509.png)
![4-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenol](/img/structure/B13515518.png)
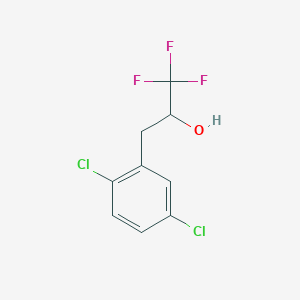
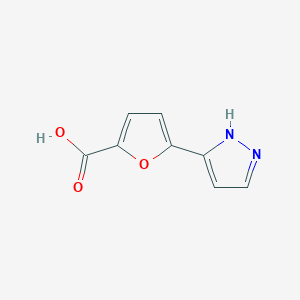
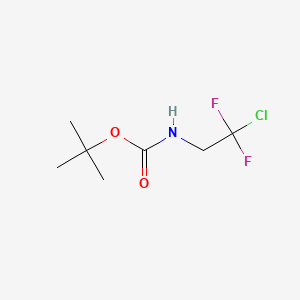
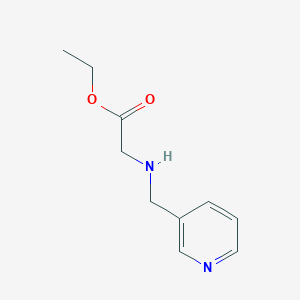

![(2E)-3-{5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enoic acid](/img/structure/B13515554.png)

